molecular formula C28H26 B14609991 1,1'-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene CAS No. 58682-60-3

1,1'-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene

Cat. No.: B14609991
CAS No.: 58682-60-3
M. Wt: 362.5 g/mol
InChI Key: IMEJTSVJBHTGMG-UHFFFAOYSA-N
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Description

1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a long chain of alternating double bonds (octaene) and two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene typically involves a series of organic reactions. One common method is the coupling of two benzene rings with a hexadeca-octaene chain. This can be achieved through a series of steps including:

    Formation of the octaene chain: This involves the polymerization of smaller alkene units under specific conditions, often using catalysts such as palladium or nickel.

    Coupling with benzene rings: The octaene chain is then coupled with benzene rings through a reaction such as the Suzuki coupling, which involves the use of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to a more saturated compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene rings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in a fully saturated hydrocarbon chain.

Scientific Research Applications

1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a model compound for studying conjugated systems and their electronic properties.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to interact with biological membranes.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The conjugated system of double bonds allows for electron delocalization, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene: This compound is unique due to its specific structure and properties.

    1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene derivatives: These include compounds with various functional groups attached to the benzene rings or the octaene chain.

    Other conjugated systems: Compounds such as polyenes and polyaromatic hydrocarbons share some similarities in terms of their conjugated double bonds and electronic properties.

Uniqueness

The uniqueness of 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene lies in its specific arrangement of double bonds and benzene rings, which confer distinct electronic and chemical properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

58682-60-3

Molecular Formula

C28H26

Molecular Weight

362.5 g/mol

IUPAC Name

16-phenylhexadeca-1,3,5,7,9,11,13,15-octaenylbenzene

InChI

InChI=1S/C28H26/c1(3-5-7-9-11-15-21-27-23-17-13-18-24-27)2-4-6-8-10-12-16-22-28-25-19-14-20-26-28/h1-26H

InChI Key

IMEJTSVJBHTGMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC=CC=C2

Origin of Product

United States

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